molecular formula C17H26N4O4 B2865340 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-52-8

7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2865340
CAS No.: 1021023-52-8
M. Wt: 350.419
InChI Key: XOZVTRMJFKJCPR-UHFFFAOYSA-N
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Description

The compound 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS: 1021023-52-8) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₇H₂₆N₄O₄ and an average molecular mass of 350.419 g/mol . Its structure features a bicyclic pyrrolo[2,3-d]pyrimidine core substituted with:

  • A butyl group at position 6.
  • 1,3-dimethyl substituents.
  • A carboxamide moiety at position 6, linked to a 3-methoxypropyl chain.

The carboxamide group and methoxypropyl side chain enhance solubility and target-binding interactions, making it a candidate for drug development .

Properties

IUPAC Name

7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-5-6-9-21-13(14(22)18-8-7-10-25-4)11-12-15(21)19(2)17(24)20(3)16(12)23/h11H,5-10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVTRMJFKJCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021023-52-8) is a synthetic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₇H₂₆N₄O₄
Molecular Weight 350.4 g/mol
CAS Number 1021023-52-8
Structure Chemical Structure

Pharmacological Potential

Research indicates that compounds within the pyrrolopyrimidine class exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that similar pyrrolopyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : Some derivatives of this class have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo may also exhibit similar properties .
  • Enzyme Inhibition : The compound's structure hints at potential enzyme inhibitory actions. Pyrrolopyrimidines are known to interact with various enzymes involved in metabolic pathways, which could be explored for therapeutic applications in diseases such as diabetes and cancer .

The exact mechanism of action for 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo is still under investigation. However, it is hypothesized that the dioxo and carboxamide functionalities may play critical roles in binding to biological targets such as enzymes or receptors involved in disease processes.

Study on Antitumor Activity

A recent study investigated the cytotoxic effects of various pyrrolopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 7-butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM for different cancer types, suggesting promising antitumor potential .

Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of the pyrrolopyrimidine class were screened against Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL, indicating effective antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of the target compound with key structural analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Implications
Target Compound 7-butyl, 6-carboxamide (N-3-methoxypropyl) Carboxamide, Methoxypropyl 350.419 Balanced lipophilicity and solubility; potential kinase inhibition.
7-cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide 7-cyclopentyl, 2-methylthio, N-2-methoxyphenyl Methylthio, Methoxyphenyl 397.52 Enhanced lipophilicity (cyclopentyl); methylthio may improve target affinity.
7-(3-Methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 7-(3-methoxypropyl), 6-carboxylic acid Carboxylic Acid, Methoxypropyl 336.34 Higher polarity (acidic group); reduced cell permeability.
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylate 7-(3-methoxypropyl), 6-methyl ester Methyl Ester, Methoxypropyl 350.38 Increased lipophilicity vs. carboxylic acid; prodrug potential.
N-Butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo core, N-phenyl, N-butyl Carboxamide, Phenyl, Butyl 432.50 Expanded aromaticity (pyrido core); potential for DNA intercalation.

Key Findings from Comparative Analysis

Substituent Impact on Physicochemical Properties
  • Replacement of the carboxamide with a methyl ester () improves lipophilicity, suggesting prodrug applications .
  • Solubility :

    • The carboxylic acid derivative () exhibits higher aqueous solubility due to ionization but may suffer from reduced cellular uptake .
Bioactivity Correlations
  • Cluster Analysis : Compounds with similar substituents (e.g., methoxypropyl or carboxamide groups) cluster into bioactivity groups, indicating shared modes of action such as kinase inhibition or intercalation .
  • Methylthio Group : The methylthio substituent in ’s compound may engage in hydrophobic or van der Waals interactions with target proteins, enhancing binding affinity .
Structural Characterization Methods
  • NMR Spectroscopy : Used to confirm substituent positions (e.g., 1,3-dimethyl groups) and validate purity .
  • X-ray Crystallography : Critical for resolving the bicyclic core and substituent orientations (e.g., methoxypropyl chain conformation) .

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